N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-nitro-1H-pyrazole-3-carboxamide
Overview
Description
N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the class of chromenones, which are derivatives of coumarin
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps. One common approach is the reaction of 4-methyl-2-oxo-2H-chromen-7-ylamine with 4-nitro-1H-pyrazole-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane is used.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be oxidized to form a nitroso or nitrate derivative.
Reduction: The nitro group can be reduced to an amine, resulting in a different set of biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Amides, esters, thioesters.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-nitro-1H-pyrazole-3-carboxamide has been studied for its potential antimicrobial and antifungal properties. It has shown promising activity against a range of pathogens, making it a candidate for developing new therapeutic agents.
Medicine: The compound has been investigated for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of inflammation and cancer.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-nitro-1H-pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. The nitro group in the pyrazole ring is believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved are still under investigation, but research suggests that it may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Coumarin derivatives: These compounds share a similar core structure and exhibit various biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring are known for their diverse pharmacological properties.
Nitro compounds: Nitro-containing compounds are often used in medicinal chemistry due to their reactivity and biological activity.
Uniqueness: N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-nitro-1H-pyrazole-3-carboxamide stands out due to its unique combination of the chromenone and pyrazole moieties, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)-4-nitro-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c1-7-4-12(19)23-11-5-8(2-3-9(7)11)16-14(20)13-10(18(21)22)6-15-17-13/h2-6H,1H3,(H,15,17)(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBVGVUBKFZNOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=C(C=NN3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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